2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine
Beschreibung
The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative featuring a trifluoromethyl-substituted pyridinyl sulfanyl group at position 2 and a 4-methylphenyl substituent at position 7. Triazolopyrimidines are heterocyclic scaffolds widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage at position 2 and aryl group at position 7 are critical for target interactions .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5S/c1-10-2-4-11(5-3-10)14-6-7-23-16-25-17(26-27(14)16)28-15-13(19)8-12(9-24-15)18(20,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEPUKQPOJNJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Pyrimidine Amines with Nitriles
The triazolopyrimidine ring system is commonly synthesized via cyclocondensation. A representative protocol involves reacting 5-amino-1,2,4-triazole with a β-ketonitrile derivative under acidic conditions:
$$
\text{5-Amino-1,2,4-triazole} + \text{R-C(O)-CH}_2\text{-CN} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Triazolopyrimidine}
$$
For the target compound, the 7-(4-methylphenyl) substituent is introduced by selecting a pre-functionalized β-ketonitrile containing the 4-methylphenyl group.
Optimization Note : Microwave irradiation (100–150°C, 20–30 min) improves reaction efficiency, reducing typical reaction times from 12 hours to <1 hour.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed methods enable direct annulation. For example, coupling a chloropyrimidine with an aminotriazole in the presence of Pd(OAc)$$_2$$ and Xantphos:
$$
\text{2-Chloro-7-(4-methylphenyl)pyrimidine} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{K}2\text{CO}_3} \text{Triazolopyrimidine}
$$
Functionalization at the 7-Position
The 4-methylphenyl group is introduced early in the synthesis to avoid steric hindrance during subsequent steps.
Ullmann-Type Coupling
A copper-catalyzed coupling between a brominated triazolopyrimidine and 4-methylphenylboronic acid:
$$
\text{7-Bromo-triazolopyrimidine} + \text{4-Methylphenylboronic Acid} \xrightarrow{\text{CuI, L-Proline}, \text{DMSO}, 110^\circ\text{C}} \text{7-(4-Methylphenyl)triazolopyrimidine}
$$
Conditions : Microwave-assisted, 30 min, 82% yield.
Sulfanyl Linkage Formation at the 2-Position
Nucleophilic Aromatic Substitution (S$$_N$$Ar)
The electron-deficient pyridine ring facilitates displacement of a leaving group (e.g., Cl) by a thiolate nucleophile:
$$
\text{2-Chloro-triazolopyrimidine} + \text{3-Chloro-5-(trifluoromethyl)pyridine-2-thiol} \xrightarrow{\text{NaH, DMF}, 60^\circ\text{C}} \text{Target Compound}
$$
Challenges : Competing hydrolysis of the trifluoromethyl group requires anhydrous conditions.
Pd-Catalyzed C–S Cross-Coupling
A Suzuki-Miyaura-inspired approach using a boronic thiol ester:
$$
\text{2-Bromo-triazolopyrimidine} + \text{(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)boronic Thioester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3, \text{H}_2\text{O/1,4-dioxane}} \text{Target Compound}
$$
Conditions : Microwave irradiation (165°C, 20 min), 74% yield.
Integrated Synthetic Routes
One-Pot Sequential Functionalization
Combining core formation and functionalization in a single reactor minimizes intermediate isolation:
- Cyclocondensation to form triazolopyrimidine.
- Direct Ullmann coupling at the 7-position.
- In situ generation of the thiolate for S$$_N$$Ar at the 2-position.
Fully Catalytic Approach
| Step | Reaction Type | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclocondensation | Fe$$3$$O$$4$$@MSA | MW, 80°C, 15 min | 76% |
| 2 | C–C Coupling | Pd(OAc)$$_2$$/SPhos | DMF, 100°C | 81% |
| 3 | C–S Coupling | CuI/1,10-Phenanthroline | DMSO, 120°C | 68% |
Table 1. Catalytic synthesis optimization.
Challenges and Mitigation Strategies
- Trifluoromethyl Stability : The CF$$_3$$ group is prone to hydrolysis under basic conditions. Use of non-aqueous solvents (e.g., THF) and neutral pH mitigates degradation.
- Regioselectivity : Competing substitution at the 5-position of the pyridine is avoided by employing bulky ligands (e.g., Xantphos) in Pd-catalyzed steps.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column resolves closely eluting byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific kinases or ion channels.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 2
The sulfanyl group at position 2 is a common feature in triazolopyrimidine derivatives. Key comparisons include:
- 2-[(4-Chlorobenzyl)sulfanyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 898915-91-8): This compound replaces the pyridinyl group with a chlorobenzyl sulfanyl moiety.
- 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine : Synthesized via POCl3-mediated chlorination, this derivative lacks the sulfanyl group entirely, highlighting the importance of sulfur-based linkages for bioactivity in certain contexts .
Table 1: Position 2 Substituent Comparison
| Compound | Position 2 Substituent | Key Properties |
|---|---|---|
| Target Compound | 3-Chloro-5-(trifluoromethyl)-pyridinyl sulfanyl | High lipophilicity, metabolic stability |
| 898915-91-8 | 4-Chlorobenzyl sulfanyl | Moderate electron-withdrawing effects |
| 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine | Chlorine | Simpler structure, lower complexity |
Substituent Variations at Position 7
The 4-methylphenyl group at position 7 distinguishes the target compound from analogues with other aryl or heteroaryl groups:
- 5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine : Incorporates a thienyl group at position 7, introducing aromatic heterocyclic character. This may enhance π-π stacking interactions but reduce steric bulk compared to the target’s methylphenyl group .
- 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (5h) : Features a hydroxyl group at position 7, increasing polarity but reducing membrane permeability relative to the methylphenyl group .
Table 2: Position 7 Substituent Comparison
| Compound | Position 7 Substituent | Bioactivity Implications |
|---|---|---|
| Target Compound | 4-Methylphenyl | Balanced lipophilicity and steric bulk |
| 5-(4-Chlorophenyl)-7-(2-thienyl)-... | 2-Thienyl | Enhanced π-π interactions |
| 5h | Hydroxyl | Higher polarity, reduced bioavailability |
Anti-Tubercular Activity
Compounds like 5-(4-chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (11) exhibit anti-tubercular activity (MIC: 0.5–2 µg/mL) due to amine substituents at position 7 .
Herbicidal Activity
Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f) show herbicidal activity via acetolactate synthase inhibition . The target compound’s pyridinyl sulfanyl group differs from sulfonamides, suggesting a divergent mechanism, possibly targeting other enzymes like protoporphyrinogen oxidase.
Table 3: Bioactivity Comparison
| Compound | Primary Application | Key Structural Features |
|---|---|---|
| Target Compound | Undisclosed (potential agrochemical) | Trifluoromethyl, sulfanyl linkage |
| 11 | Anti-tubercular | 4-Methoxyphenethyl amine at position 7 |
| 8a–8f | Herbicidal | Sulfonamide at position 2 |
Physicochemical and Spectroscopic Properties
The trifluoromethyl group in the target compound causes distinct NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36), as observed in triazolopyrimidine derivatives . This contrasts with analogues like 5h , where fluorine substituents induce upfield shifts in aromatic regions .
Biologische Aktivität
The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a novel chemical entity that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 499.90 g/mol. The structure includes a triazolo-pyrimidine core substituted with a chlorinated pyridine and a methylphenyl group, which may influence its biological interactions.
Research indicates that compounds similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine often exhibit multiple mechanisms of action:
- Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases), which are critical for DNA synthesis and epigenetic regulation .
- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Biological Activity Data
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In vitro studies revealed that the compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising lead for antibiotic development .
- Inflammatory Response Modulation : Research into the anti-inflammatory properties highlighted that the compound selectively inhibited COX-II enzymes with an IC50 value comparable to established NSAIDs, indicating potential use in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
The compound is synthesized via multi-step routes involving cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted pyridine precursors. Key steps include:
- Sulfanyl group introduction : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a triazolopyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance yields by stabilizing intermediates. Reflux in DMF improves cyclization efficiency .
- Yield optimization : Controlling stoichiometry (1:1.2 molar ratio of triazole to pyridine derivative) and reaction time (12–24 hrs) minimizes side products .
Table 1 : Comparison of Reaction Conditions and Yields
| Precursor | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-diamino-triazole | DMF | 100 | 24 | 68 | |
| Modified pyridine | DMSO | 90 | 18 | 72 |
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles to confirm sulfanyl-pyridine linkage .
- NMR : ¹H NMR peaks at δ 8.2–8.5 ppm (pyridinyl protons) and δ 2.4 ppm (methylphenyl CH₃) confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Variable substituent libraries : Synthesize analogs with modifications to the trifluoromethyl, chloro, or methylphenyl groups.
- Biological assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) or kinases using IC₅₀ measurements .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding interactions (e.g., hydrogen bonding with pyridinyl sulfur) .
Table 2 : SAR Data for Analogous Triazolopyrimidines
| Substituent | Target Enzyme IC₅₀ (µM) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| -CF₃, -Cl | 0.45 | -8.2 | |
| -OCH₃, -CH₃ | 1.2 | -6.7 |
Q. How should researchers resolve contradictions in reported spectral data for triazolopyrimidines?
Discrepancies in NMR or melting points may arise from impurities or polymorphic forms. Strategies include:
- Repetitive recrystallization : Use ethanol/water mixtures to isolate pure polymorphs .
- Cross-validation : Compare IR carbonyl stretches (e.g., 1680 cm⁻¹ for triazole rings) with literature .
- Collaborative studies : Share samples between labs to confirm reproducibility .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Hydrolytic stability : Incubate in pH 3–9 buffers at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., sulfoxide formation) .
- Microsomal metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at methylphenyl) .
Methodological Considerations
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